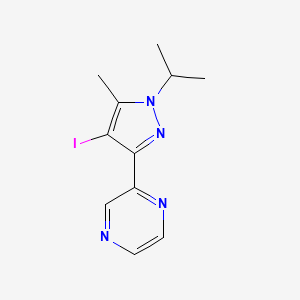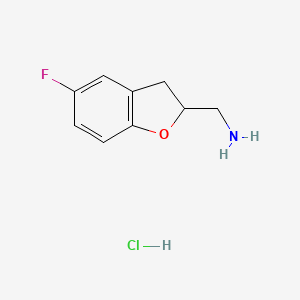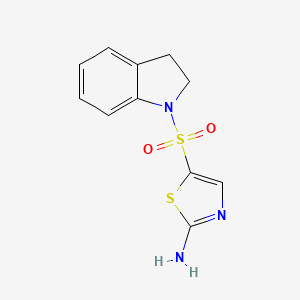
(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound characterized by a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isobutyl Group: The isobutyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Introduction of Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction.
Addition of Methanol Group: The final step involves the addition of a methanol group, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a different substitution pattern on the pyrazole ring.
(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group also provides a site for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H23N3O |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
[2-(2-methylpropyl)-5-piperidin-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h7,10,12,14,17H,3-6,8-9H2,1-2H3 |
Clé InChI |
RLHFBXPNYFHBHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC(=N1)C2CCCCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)



![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)







